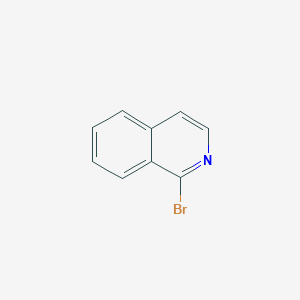

1-Bromoisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWZASFPWWPUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348830 | |

| Record name | 1-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-71-4 | |

| Record name | 1-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromoisoquinoline and Its Congeners

Direct Bromination Approaches

Direct bromination of the isoquinoline (B145761) scaffold presents a straightforward route to halogenated derivatives. However, the regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the brominating agent.

Bromination of Isoquinoline N-Oxides

A notable method for the regioselective synthesis of 1-bromoisoquinoline involves the bromination of isoquinoline N-oxide. chemicalbook.comchemdad.com This strategy leverages the N-oxide functionality to activate the C1 position for electrophilic attack.

A general procedure for this transformation involves treating the isoquinoline N-oxide with a brominating agent such as phosphorus(V) oxybromide (POBr₃) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). chemicalbook.com The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature. chemicalbook.com The addition of N,N-dimethyl-formamide (DMF) can facilitate the reaction. chemicalbook.com This method has been reported to yield this compound in moderate yields. chemicalbook.com

Table 1: Bromination of Isoquinoline N-Oxide

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| POBr₃, DMF | CH₂Cl₂ | 0 - 25 °C | 6 h | 55% | chemicalbook.com |

Other Direct Halogenation Strategies

While direct bromination of isoquinoline itself can be challenging due to the electron-poor nature of the heterocyclic ring, various methods have been developed to achieve this transformation. google.com The use of catalysts is often necessary to facilitate the reaction. google.com

For instance, direct bromination of isoquinoline using elemental bromine (Br₂) or N-bromosuccinimide (NBS) can be employed. The choice of solvent, such as chloroform (B151607) or dichloromethane, and the reaction temperature are critical parameters to control the regioselectivity and yield. Iron(III) bromide (FeBr₃) can be used as a catalyst for this reaction.

Recent advancements have focused on achieving C4-selective halogenation. One such method involves a Boc₂O-mediated dearomatization of the isoquinoline, followed by electrophilic halogenation with NBS, and subsequent rearomatization promoted by acid to yield 4-bromoisoquinoline (B23445). acs.org

Furthermore, bromination of isoquinoline in strong acids like concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) using reagents like NBS or N,N'-dibromoisocyanuric acid (DBI) can lead to regioselective monobromination, primarily at the 5-position. researchgate.net The outcome of this reaction is highly sensitive to the specific brominating agent, acid, temperature, and concentration. researchgate.net

Indirect Synthesis Pathways

Indirect methods provide alternative and often more controlled routes to this compound and its derivatives, starting from functionalized precursors.

Transformations from Precursors (e.g., Isocarbostyril)

A well-established indirect synthesis of this compound starts from isocarbostyril (isoquinolin-1(2H)-one). acs.orgsoftbeam.net This method involves the conversion of the lactam functionality of isocarbostyril into a bromo group.

The reaction is typically carried out by treating isocarbostyril with a phosphorus-based brominating agent, such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). softbeam.netgoogle.comgoogle.com This transformation effectively replaces the hydroxyl group of the tautomeric form of isocarbostyril (1-hydroxyisoquinoline) with a bromine atom. This method is also applicable to the synthesis of other 1-haloisoquinolines. google.comgoogle.com For example, reacting a 1,4-dihydroxyisoquinoline compound with phosphorous oxybromide can afford the corresponding this compound derivative. google.comgoogle.com

The Ullmann reaction, a classic method for forming biaryl compounds, has also been employed starting from this compound, which itself can be prepared from isocarbostyril. researchgate.net

Synthesis via Functional Group Interconversions

Functional group interconversion is a powerful strategy in organic synthesis that involves converting one functional group into another. ic.ac.ukimperial.ac.uk This approach is particularly useful for introducing a bromo substituent at a specific position of the isoquinoline ring when direct bromination is not feasible or selective.

A common example of functional group interconversion is the Sandmeyer reaction. nih.govsemanticscholar.org This reaction allows for the conversion of an amino group into a bromo group via a diazonium salt intermediate. For instance, 3-aminoisoquinoline can be converted to 3-bromoisoquinoline (B184082) by diazotization with a solution of the amine in hydrobromic acid, followed by treatment with a suitable reagent. acs.org Similarly, a scalable synthesis of 7-bromoisoquinoline (B118868) has been developed where a nitro group at the C7 position is first reduced to an amino group, which is then converted to the bromo substituent via a Sandmeyer reaction. nih.gov

Another functional group interconversion strategy involves the displacement of other leaving groups, such as sulfonate esters, with a bromide ion. vanderbilt.eduub.edu While not explicitly detailed for this compound in the provided context, this represents a general and viable synthetic route. vanderbilt.eduub.edu

Reactivity and Mechanistic Investigations of 1 Bromoisoquinoline

Nucleophilic Substitution Reactions

Amination Reactions (e.g., with Potassium Amide in Liquid Ammonia)

The reaction of 1-bromoisoquinoline with strong nucleophiles like potassium amide in liquid ammonia (B1221849) provides a direct route to 1-aminoisoquinoline (B73089). These reactions have been the subject of mechanistic studies to elucidate the pathways involved.

Both this compound and 3-bromoisoquinoline (B184082) can be converted into their corresponding amino derivatives in excellent yields using potassium amide in liquid ammonia. nih.gov However, the mechanisms of these reactions differ significantly. Isotopic labeling studies have shown that the amination of 3-bromoisoquinoline proceeds to a large extent (55%) via the SN(ANRORC) mechanism. nih.gov This pathway involves the A ddition of the N ucleophile, followed by R ing O pening and subsequent R ing C losure. In contrast, studies indicate that the substitution in this compound likely occurs through a different mechanism, the Addition-Elimination (AE) pathway. nih.gov

While the amination of this compound itself is considered to proceed via a standard AE mechanism, studies on related 4-halogenoisoquinolines have revealed what is termed an "abnormal" AE mechanism. nih.gov In these cases, amination can occur at the C1 position to yield 1-aminoisoquinoline, even though the halogen is at the C4 position. nih.gov This suggests the formation of a tetrahedral intermediate at the C1 position. However, for this compound, the reaction predominantly yields 1-aminoisoquinoline through a direct AE substitution at the C1 position.

SN(ANRORC) Mechanism Studies

Goldberg-Ullmann Type Couplings with Heteroatoms

The Goldberg and Ullmann reactions are copper-catalyzed nucleophilic substitution reactions that form new carbon-heteroatom bonds. nih.govsigmaaldrich.comuni.luuni.lu These reactions are versatile methods for the arylation of amines, alcohols, and thiols. While these reactions are well-established for a variety of aryl halides, specific examples detailing the Goldberg-Ullmann type coupling of this compound with N- or O-nucleophiles are not extensively reported in the reviewed literature. However, the related copper-catalyzed Ullmann amine synthesis has been successfully applied to 4-bromoisoquinoline (B23445), suggesting that this compound could potentially undergo similar transformations under appropriate conditions. nih.govsigmaaldrich.comuni.lu

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for these transformations. nih.govnih.gov

Palladium-Catalyzed Cross-Couplings

This compound readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions offer a versatile platform for the functionalization of the isoquinoline (B145761) core at the C1 position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. For instance, the reaction of this compound with p-tolylboronic acid in the presence of a palladium catalyst and a base affords 1-(p-tolyl)isoquinoline in high yield. fishersci.ca This reaction demonstrates the utility of the Suzuki coupling for introducing aryl substituents at the C1 position of the isoquinoline ring.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | p-Tolylboronic acid | Pd/SPhos, K₂CO₃, water-acetonitrile | 1-(p-tolyl)isoquinoline | 92% | fishersci.ca |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While a direct example with this compound was not found in the primary search, the successful kiloscale Buchwald-Hartwig amination of the closely related 6-bromoisoquinoline-1-carbonitrile (B1380134) with (S)-3-amino-2-methylpropan-1-ol highlights the applicability of this reaction to bromoisoquinoline substrates. fishersci.besigmaaldrich.comamericanelements.com The reaction proceeds effectively using a palladium catalyst with a suitable ligand, such as BINAP, and a base like cesium carbonate. fishersci.besigmaaldrich.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂, BINAP, Cs₂CO₃, THF | (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile | 80% | fishersci.besigmaaldrich.com |

Heck Reaction:

The Heck reaction couples aryl halides with alkenes. Although a specific example with this compound was not identified in the initial searches, the Heck reaction has been successfully performed with 5-bromoisoquinoline (B27571) and various alkenes, indicating that this compound is a likely candidate for this transformation. sigmaaldrich.comamericanelements.comnih.govontosight.aiuni.lu

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide. The reaction of ethyl 1-bromo-isoquinoline-3-carboxylate, a derivative of this compound, has been shown to undergo Sonogashira coupling, demonstrating the potential for introducing alkynyl moieties at the C1 position of the isoquinoline ring system. fishersci.iesigmaaldrich.comfishersci.co.ukfishersci.ca

Heck Reaction Applications

Nickel-Mediated Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative for C-C bond formation, particularly in reactions involving organozinc reagents (Negishi coupling). mdpi.comrsc.org The coupling of 1-haloisoquinolines, including this compound, has been successfully achieved using various nickel-based catalytic systems. mdpi.com

One common method involves the use of a Zn-[NiBr₂(PPh₃)₂] catalyst system. mdpi.com Other effective systems include Zn-NiCl₂-PPh₃ and Zn-[NiBr₂(PPh₃)₂]-(Et₄N)I. mdpi.com These reactions are particularly useful for the synthesis of symmetrical 1,1'-biisoquinolines from this compound. mdpi.com Nickel-catalyzed cross-electrophile coupling (XEC) reactions offer a method for directly coupling two different electrophiles, often facilitated by a chemical reductant or electroreduction. wisc.edu The mechanism of nickel-catalyzed reactions can differ from the typical oxidative addition-transmetalation-reductive elimination cycle seen in palladium-catalyzed processes. rsc.org

| Catalyst System | Reactant | Product | Ref |

| Zn-[NiBr₂(PPh₃)₂] | This compound | 1,1'-Biisoquinoline (B174415) | mdpi.com |

| Zn-NiCl₂-PPh₃ | 1-Haloisoquinolines | 1,1'-Biisoquinoline | mdpi.com |

| Ni/pybox | Racemic propargylic carbonates | Chiral alkynes | mit.edu |

| Ni(acac)₂ / PPh₃ | Benzylic zinc reagent and chloropyridine | Polyfunctional pyridine (B92270) | beilstein-journals.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The first reported synthesis of 1,1'-biisoquinoline involved a classical Ullmann reaction of this compound with copper metal at high temperatures (210–230 °C). mdpi.com

Modern variations of the Ullmann reaction often use soluble copper catalysts and can be performed under milder conditions. For instance, the copper-catalyzed C-N cross-coupling of this compound with various amines has been achieved in deep eutectic solvents at temperatures ranging from 60 to 80°C. nih.govfrontiersin.orgfrontiersin.org Copper(I) iodide (CuI) is a commonly used catalyst for these transformations. nih.govfrontiersin.org

Copper catalysts are also effective for other coupling reactions. For example, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents has been reported. nih.gov Additionally, copper-catalyzed hydrolysis of bromoisoquinolines can be used to prepare hydroxyisoquinolines, although this can sometimes lead to the formation of stable copper(II) complexes with the product. connectjournals.com

| Reaction Type | Reactants | Catalyst | Product | Ref |

| Ullmann Reaction | This compound | Copper metal | 1,1'-Biisoquinoline | mdpi.com |

| C-N Coupling | This compound, Amines | CuI in Deep Eutectic Solvent | N-substituted 1-aminoisoquinolines | nih.govfrontiersin.orgfrontiersin.org |

| Hydrolysis | Bromoisoquinolines | Copper catalyst | Hydroxyisoquinolines | connectjournals.com |

Ring Transformation and Rearrangement Reactions

Under specific reaction conditions, the isoquinoline ring of this compound can undergo significant structural changes, including ring-opening and the formation of new ring systems.

Ring Fission Processes

The isoquinoline ring system can be cleaved under certain nucleophilic conditions. For instance, the reaction of 3-bromoisoquinoline with potassium amide in liquid ammonia has been shown to proceed partly through an SN(ANRORC) mechanism, which involves the Addition of a Nucleophile, Ring Opening, and Ring Closure. researchgate.net While this specific study focused on the 3-bromo isomer, similar ring-opening processes can be anticipated for other halo-substituted isoquinolines under strong nucleophilic conditions. researchgate.net The reaction of this compound with potassium amide in liquid ammonia, however, primarily yields 1-aminoisoquinoline through a probable addition-elimination mechanism without significant ring fission. researchgate.net In another example, quaternized 1,1'-biisoquinolinium salts, derived from this compound, undergo cleavage of the C1-C1' bond in basic solution to form N,N'-linked isoquinolin-1(2H)-ones. mdpi.com

Annulation Reactions (e.g., Brominative Annulation)

Annulation reactions involving this compound or its precursors can lead to the formation of fused heterocyclic systems. A notable example is the metal-free brominative annulation of 2-alkynyl arylimidates to synthesize 4-bromoisoquinolines. researchgate.netacs.orgnih.gov This process utilizes an in situ generated transient bromoiodane, formed from a mild oxidant like phenyliodine diacetate (PIDA) and a bromine source such as potassium bromide. acs.orgnih.gov This reaction proceeds at room temperature and tolerates a wide range of functional groups, offering an efficient route to halogenated isoquinolines. acs.orgnih.gov

Another approach involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides, which can selectively yield 4-bromoisoquinoline in the presence of PdBr₂, CuBr₂, and LiBr in acetonitrile. researchgate.net These annulation strategies are valuable for constructing complex isoquinoline-based scaffolds. thieme-connect.com

Derivatization and Functionalization Strategies Utilizing 1 Bromoisoquinoline

Synthesis of Biisoquinoline Derivatives

The construction of biisoquinoline systems, particularly the 1,1'-isomer, is a significant application of 1-bromoisoquinoline, providing access to a class of compounds with important applications as ligands in coordination chemistry.

The coupling of two this compound units is the most direct route to forming the 1,1'-biisoquinoline (B174415) scaffold. Several established methods facilitate this transformation, primarily through metal-mediated homo-coupling reactions.

One of the classic methods is the Ullmann reaction . This procedure involves heating this compound with copper powder to high temperatures (210-230°C) to induce the coupling and form 1,1'-biisoquinoline. wikipedia.org

More contemporary and often higher-yielding methods employ transition metal catalysts, such as palladium and nickel complexes. A palladium-catalyzed Stille-type coupling has been reported, where this compound reacts with hexabutyldistannane (B1337062) (nBu₆Sn₂) in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst, [Pd(PPh₃)₄], affording 1,1'-biisoquinoline in a 30% yield. nih.gov

Nickel-catalyzed couplings are also highly effective. A common system involves the reduction of a nickel(II) salt in the presence of a phosphine (B1218219) ligand to generate a catalytically active Ni(0) species. For instance, reacting this compound in the presence of nickel(II) chloride hexahydrate, triphenylphosphine, and zinc powder in N,N-dimethylformamide (DMF) at elevated temperatures (140°C) produces 1,1'-biisoquinoline. uni.lu The zinc powder acts as the reducing agent in this system. nih.gov While effective for 1-chloro- and 1-bromoisoquinolines, the efficiency can be influenced by other substituents on the isoquinoline (B145761) ring. nih.gov

| Method | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Ullmann Reaction | Copper powder, 210-230°C | Not specified | wikipedia.org |

| Palladium-catalyzed Coupling | nBu₆Sn₂, [Pd(PPh₃)₄] | 30% | nih.gov |

| Nickel-catalyzed Coupling | NiCl₂·6H₂O, PPh₃, Zn, DMF, 140°C | Not specified | uni.lu |

1,1'-Biisoquinolines are of significant stereochemical interest due to the phenomenon of atropisomerism. nih.govnih.govfishersci.no Atropisomers are stereoisomers that arise from hindered rotation around a single bond, in this case, the C1-C1' bond connecting the two isoquinoline rings. nih.govwikipedia.org This restricted rotation creates a chiral axis, meaning the molecule is chiral despite not having a traditional stereocenter. nih.govwikipedia.org

The energy barrier to rotation in the parent 1,1'-biisoquinoline is high enough to allow for the potential isolation of separate enantiomers, though rapid interconversion (racemization) can occur under certain conditions, such as in acidic aqueous solutions. nih.gov The resolution of enantiomers of the parent compound has been achieved through specialized techniques like chiral stationary phase chromatography. nih.gov

The stability of these atropisomers and the dihedral angle between the two isoquinoline planes can be significantly influenced by the presence of substituents, particularly at positions adjacent to the C1-C1' bond (e.g., the 8 and 8' positions). Introducing bulky substituents in these positions increases the steric hindrance and the energy barrier to rotation, making the atropisomers more stable and easier to isolate. nih.gov For example, introducing ethoxy groups at the 4 and 4' positions results in a dihedral angle of 66.20°. nih.gov This ability to tune the molecule's three-dimensional structure is crucial for its application in asymmetric catalysis, where the ligand's chiral environment dictates the stereochemical outcome of a reaction.

1,1'-Biisoquinoline Synthesis

Preparation of Substituted Isoquinoline Frameworks

While this compound is a key starting material for biisoquinolines, its application in forming other substituted isoquinoline frameworks is less direct according to the reviewed literature.

The synthesis of 4-substituted-1,2,3,4-tetrahydroisoquinolines typically involves multi-step routes, often starting from phenethylamine (B48288) precursors that undergo cyclization. While one study describes a unified synthesis starting from a "commercially available bromoisoquinoline," the specific isomer and the directness of the conversion from this compound to this class of derivatives are not explicitly detailed in the provided search results. nih.gov

The direct synthesis of C4-substituted isoquinolines from this compound is not a commonly reported transformation in the surveyed literature. Research on this topic, such as the introduction of substituents at the C4 position via Heck reactions, predominantly utilizes 4-bromoisoquinoline (B23445) as the starting material. nih.govnih.gov This alternative isomer provides a direct handle for functionalization at the desired position.

The synthesis of isoquinoline-3-carboxylates generally proceeds through pathways that build the heterocyclic ring system with the carboxylate group already incorporated or through the functionalization of a pre-existing isoquinoline core at the 3-position. The reviewed search results did not provide a direct synthetic method for the preparation of functionalized isoquinoline-3-carboxylates starting specifically from this compound.

Synthesis of C4-Substituted Isoquinolines

Introduction of Diverse Functional Groups

The reactivity of the C1 position in this compound allows for its conversion into various other functional groups, paving the way for the synthesis of complex derivatives. These transformations include the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in building molecular complexity.

The fusion of additional heterocyclic rings onto the isoquinoline framework gives rise to polycyclic systems, many of which exhibit significant biological activities. Pyrroloisoquinolines, a prominent class of such annulated heterocycles, can be synthesized through various strategies, often involving the cyclization of suitably functionalized isoquinoline precursors.

One notable method is the multicomponent 1,3-dipolar cycloaddition reaction. Pyrrolo[2,1-a]isoquinoline (B1256269) derivatives can be synthesized in a one-pot, three-component reaction starting from isoquinoline, a 2-bromoacetophenone, and a non-symmetrical acetylenic dipolarophile. nih.gov This reaction proceeds via the in-situ formation of an isoquinolinium N-ylide, which then undergoes a completely regioselective cycloaddition with the dipolarophile to yield the desired pyrrolo[2,1-a]isoquinoline core structure. nih.gov This approach has been utilized to create a library of derivatives, including those with cytotoxic properties against various cancer cell lines. researchgate.net

Another important isomer, pyrrolo[3,2-c]isoquinoline, has been approached through different synthetic routes. One strategy involves starting from 4-aminoisoquinoline, which can be prepared from isoquinoline via bromination and subsequent amination. clockss.org However, attempts to form the pyrrole (B145914) ring through the cyclization of a malonic derivative of 4-amino-3-bromoisoquinoline (B112583) unexpectedly resulted in the formation of an oxazolo[3,2-c]isoquinoline, demonstrating the competing reaction pathways that can occur. clockss.orgresearchgate.net A successful route to the pyrrolo[3,2-c]isoquinoline system was achieved via a Sonogashira coupling of a protected 4-amino-3-bromoisoquinoline with an alkyne, followed by a base-mediated ring closure. clockss.orgresearchgate.net

Table 1: Selected Synthesized Pyrrolo[2,1-a]isoquinoline Derivatives

| Compound | Structure | Key Reagents | Reference |

|---|---|---|---|

| 1-Acetyl-3-(4-methylbenzoyl)-pyrrolo[2,1-a]isoquinoline | Isoquinoline, 2-bromo-1-(p-tolyl)ethan-1-one, 1-but-3-yn-2-one | nih.gov | |

| Methyl 3-(4-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | Isoquinoline, 2-bromo-1-(4-nitrophenyl)ethan-1-one, Methyl propiolate | nih.gov | |

| Ethyl 3-(2-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | Isoquinoline, 2-bromo-1-(2-nitrophenyl)ethan-1-one, Ethyl propiolate | nih.gov |

Dearomatization reactions are powerful tools in organic synthesis as they convert flat, aromatic systems into three-dimensional alicyclic structures, rapidly increasing molecular complexity. nih.gov Bromo-substituted isoquinolines can serve as substrates in such transformations.

A palladium-catalyzed dearomative three-component reaction has been successfully applied to bromoarenes, including 5-bromoisoquinoline (B27571). nih.govrsc.org This process involves the reaction of the bromoarene with a diazo compound, such as (trimethylsilyl)diazomethane, and a malonate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand. nih.govrsc.org The reaction proceeds through the formation of a benzyl-palladium intermediate, which then reacts with the malonate, ultimately leading to a dearomatized, difunctionalized product. rsc.org In the case of 5-bromoisoquinoline, this protocol provided the corresponding dearomatized product in a moderate yield of 43%. nih.gov

Nucleophilic dearomatization often requires activation of the heterocyclic ring. nih.gov This can be achieved by forming an isoquinolinium salt, for instance by reaction with benzyl (B1604629) chloride, which makes the ring more susceptible to nucleophilic attack. nih.gov Subsequent addition of a nucleophile can lead to 1,2- or 1,4-dihydroisoquinoline derivatives.

Reduction of the isoquinoline ring system is another important transformation. Catalytic hydrogenation is a common method to reduce the pyridine (B92270) part of the isoquinoline core, yielding 1,2,3,4-tetrahydroisoquinoline. uoanbar.edu.iq For substituted derivatives, such as 7-bromoisoquinolin-1-one, reduction with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can selectively reduce specific functional groups to afford products like 7-bromo-1,2-dihydroisoquinolin-1-one.

Table 2: Palladium-Catalyzed Dearomatization of 5-Bromoisoquinoline

| Substrate | Reagents | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoisoquinoline | (Trimethylsilyl)diazomethane, Diethyl malonate, NaH | Pd(OAc)₂, 4-(dimethylamino)phenyldiphenylphosphine (B1306617) (L1) | Diethyl 2-((5-(trimethylsilyl)isoquinolin-8(5H)-yl)methylene)malonate | 43% | nih.gov |

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is a widely used strategy in drug discovery to modulate the metabolic stability, lipophilicity, and binding affinity of molecules. The direct trifluoroalkylation of heteroarenes represents an efficient method for this purpose.

A visible-light-mediated, three-component Minisci-type reaction has been developed for the trifluoroalkylation of isoquinolines. acs.orgresearchgate.net This radical-based reaction typically shows high regioselectivity for the C1 position of the isoquinoline ring, which is the most electrophilic site. acs.orgacs.org The reaction involves a photocatalyst, such as fac-Ir(ppy)₃, that, upon irradiation with visible light, initiates the formation of a trifluoromethyl radical from a suitable precursor. This radical then adds to the protonated isoquinoline ring, followed by an oxidation step to restore aromaticity and yield the C1-trifluoromethylated product. This method is attractive due to its mild conditions and tolerance of various functional groups. acs.orgacs.org

While this reaction is typically performed on isoquinoline itself, its application to this compound would be a compelling case. The C1 position is already substituted, which could potentially lead to substitution at a different position or displacement of the bromine atom, offering alternative pathways for functionalization.

Catalytic Applications and Ligand Development from 1 Bromoisoquinoline Derivatives

Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands from 1-bromoisoquinoline has opened new avenues in asymmetric catalysis. The inherent chirality of atropisomeric biisoquinolines, derived from this compound, is a key feature exploited in the design of catalysts for enantioselective transformations.

1,1'-Biisoquinoline (B174415) N,N'-Dioxides as Enantioselective Organic Catalysts

Chiral 1,1'-biisoquinoline N,N'-dioxides, which can be synthesized from the parent 1,1'-biisoquinolines via N-oxidation, have emerged as effective enantioselective organic catalysts. nih.gov These compounds are configurationally stable and can be resolved using techniques like chiral High-Performance Liquid Chromatography (HPLC). nih.gov Their utility has been demonstrated in various asymmetric reactions.

A notable application is in the hydrosilylation of acyl hydrazones. A class of axial-chiral 3,3′-triazolyl biisoquinoline N,N′-dioxides has been investigated as organocatalysts for the enantioselective hydrosilylation of acyl hydrazones using trichlorosilane. purdue.edunih.gov This reaction provides a direct route to enantio-enriched chiral hydrazine (B178648) derivatives, which are important structural motifs in pharmaceuticals and agrochemicals. purdue.edunih.gov Although the reactivity and enantioselectivity were reported as poor to moderate in initial studies, this represented the first instance of an organocatalytic asymmetric reduction of acyl hydrazones. purdue.edunih.gov Computational studies using density functional theory (DFT) have been employed to analyze the structures and energies of the diastereomeric catalyst-trichlorosilane complexes, providing insight into the reaction mechanism. purdue.edunih.gov

Metal Complexes with Biisoquinoline Ligands in Catalytic Transformations

1,1'-Biisoquinolines, often synthesized via an Ullmann reaction of this compound with copper, serve as bidentate nitrogen donor ligands in the heterocyclic diimine family. nih.govmdpi.com These ligands are of particular interest due to their atropisomerism, stemming from hindered rotation around the C1–C1′ bond, which imparts chirality to their metal complexes. mdpi.com

Metal complexes featuring biisoquinoline-derived ligands have shown significant catalytic activity. For instance, a palladium(II) complex, (1,1′-biisoquinoline N,N′-dioxide)dichloridopalladium, has proven to be an effective catalyst for Suzuki cross-coupling and hydroxyarylation reactions. nih.govresearchgate.net Similarly, new complexes of 1,1'-biisoquinoline with PdCl2 and NiCl2 have been synthesized, with the palladium complex demonstrating catalytic activity in Suzuki and Heck reactions, as well as the hydroarylation of norbornene. researchgate.net

Furthermore, chiral N-heterocyclic carbene (NHC) ligands derived from partially reduced biisoquinoline have been synthesized and complexed with rhodium and iridium. acs.org These complexes have been applied in a variety of asymmetric catalytic reactions, although they have shown modest enantioselectivities. acs.org

Role in Transition Metal Catalysis

The isoquinoline (B145761) framework, and specifically derivatives originating from this compound, is integral to the design of ligands for transition metal catalysts. These catalysts are employed in a wide array of important chemical transformations.

Palladium-Catalyzed Processes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and isoquinoline derivatives are frequently involved as substrates or ligands. The first reported synthesis of 1,1'-biisoquinoline involved the Ullmann reaction of this compound with copper metal at high temperatures. nih.gov

Palladium catalysts are highly effective for cross-coupling reactions. The complex (1,1′-biisoquinoline N,N′-dioxide)dichloridopalladium catalyzes Suzuki cross-couplings. nih.govresearchgate.net The palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) is a method for synthesizing isoquinoline-1-carboxamides under CO atmosphere. mdpi.com This process is efficient with a variety of amine nucleophiles, from simple primary and secondary amines to more complex amino acid esters and aromatic amines, utilizing catalyst systems like Pd(OAc)2/PPh3 or Pd(OAc)2/XantPhos. mdpi.com

Another significant application is the Buchwald-Hartwig amination. This reaction has been optimized for the large-scale synthesis of a pharmaceutical intermediate by coupling 6-bromoisoquinoline-1-carbonitrile (B1380134) with a chiral primary amine. acs.org The most effective catalyst system for this transformation was found to be Pd(dba)2 with BINAP as the ligand and Cs2CO3 as the base. acs.org

Ruthenium-Containing Catalyst Systems (e.g., Water Oxidation Catalysis)

Ruthenium complexes featuring isoquinoline-based ligands have been investigated for their potential as molecular catalysts, particularly in the challenging process of water oxidation, a key step in artificial photosynthesis. rsc.org

Researchers have prepared ruthenium complexes containing the tetradentate ligand [1,1′-biisoquinoline]-3,3′-dicarboxylic acid (biqaH2), with 6-bromoisoquinoline (B29742) or 4-picoline as axial ligands. rsc.orgrsc.org These complexes catalyze the oxidation of water in acidic media using cerium(IV) as a chemical oxidant. rsc.orgrsc.org While their turnover numbers and frequencies are modest compared to related systems, DFT studies have provided insights into the reaction mechanism, suggesting the water nucleophilic attack (WNA) pathway is more favorable than the intermolecular coupling (I2M) pathway for these Ru-biqa complexes. rsc.org

In a related development, a mononuclear ruthenium complex, [Ru(bda)(isoq)2] (where H2bda = 2,2ʹ-bipyridine-6,6ʹ-dicarboxylic acid and isoq = isoquinoline), has demonstrated exceptionally high catalytic activity for water oxidation. recercat.catresearchgate.net The use of isoquinolines as axial ligands is thought to lower the barrier for the O-O bond formation via non-covalent attractive interactions, leading to a turnover frequency (TOF) greater than 300 s⁻¹, which is orders of magnitude higher than previous catalysts and approaches the activity of Photosystem II in vivo. recercat.catresearchgate.net

Energy Transfer Catalysis for Isoquinoline Reduction

A novel approach for the chemoselective reduction of isoquinolines and quinolines utilizes energy transfer (EnT) catalysis. researchgate.netnih.govresearchgate.net This method overcomes the chemoselectivity challenges faced by traditional reduction methods like catalytic hydrogenation and Birch reduction. researchgate.netnih.gov The protocol operates through selective energy transfer to the heteroaromatic substrate, which then enables a subsequent hydrogen atom transfer (HAT) event. researchgate.netnih.gov

This strategy is notable because it does not depend on the reductive potential of the functional groups present in the molecule. Instead, its success is governed by the triplet energies of the photocatalyst and the substrate, along with the kinetic barriers of the energy and hydrogen atom transfer steps. nih.govresearchgate.net A key advantage of this visible-light-mediated method is its high functional group tolerance, allowing for the retention of many reducing labile functional groups that are incompatible with other reduction reactions. nih.gov This opens up possibilities for modifying the arene-rich chemical space of existing drugs and complex molecules. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of isoquinoline systems due to its balance of computational cost and accuracy. youtube.com Studies on bromoisoquinoline isomers, such as 4-bromoisoquinoline (B23445), have utilized DFT methods, most commonly the B3LYP functional, with various basis sets like 6-311++G(**), cc-pVTZ, and LANL2DZ. nih.gov

These calculations are used to determine optimized molecular geometries, which have shown good agreement with experimental data from techniques like electron diffraction. nih.gov DFT is also employed to calculate other key parameters, including:

Vibrational Wavenumbers: Theoretical vibrational frequencies are calculated and compared with experimental FTIR and FT-Raman spectra to aid in the assignment of fundamental vibrational modes. nih.gov

Thermodynamic Parameters: Properties such as heat capacity, entropy, and enthalpy can be computed. nih.gov

Electronic Properties: DFT is used to analyze the distribution of electrons within the molecule through calculations of the molecular electrostatic potential (MEP) and Natural Bond Orbital (NBO) analysis. nih.gov These analyses help in identifying the reactive sites of the molecule. nih.govresearchgate.net

DFT calculations on various quinoline (B57606) and isoquinoline derivatives have been performed to understand their chemical stability and reactivity. nih.govrsc.org The choice of functional and basis set is crucial and is often validated by comparing calculated results with experimental data. researchgate.net

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Optimized Geometry | B3LYP/6-311++G(**) | Prediction of bond lengths and angles. | nih.gov |

| Vibrational Frequencies | B3LYP/cc-pVTZ | Assignment of experimental IR and Raman spectra. | nih.gov |

| NBO Analysis | B3LYP | Investigation of intramolecular charge transfer. | researchgate.net |

| Chemical Shifts | GIAO/B3LYP | Assignment of ¹H and ¹³C NMR spectra. | nih.gov |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These orbitals are critical in determining a molecule's electronic properties and chemical reactivity. ossila.comuni-muenchen.de

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.

For isoquinoline derivatives, FMO analysis has been used to explain charge transfer within the molecule and to predict reactivity. nih.govresearchgate.net For instance, in a study on 4-bromoisoquinoline, the HOMO-LUMO energy gap was calculated to understand its electronic properties and stability. nih.gov Similarly, FMO analysis of other quinoline derivatives helps in understanding their chemical stability. nih.gov The distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. wuxiapptec.com

| Orbital/Concept | Description | Significance | Reference |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Corresponds to the capacity to donate an electron. Related to ionization potential. | ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Corresponds to the capacity to accept an electron. Related to electron affinity. | ossila.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. | nih.govresearchgate.net |

Density Functional Theory (DFT) Investigations

Mechanistic Pathway Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. They allow for the mapping of reaction pathways, the calculation of activation energies, and the identification of transition states and intermediates.

One significant example involving a this compound isomer is the study of the amination of 3-bromoisoquinoline (B184082) with potassium amide in liquid ammonia (B1221849). researchgate.net Computational studies can help differentiate between possible reaction mechanisms. In this case, it was shown that the reaction proceeds through a mixed-mechanism pathway. A substantial portion of the amination occurs via the SN(ANRORC) mechanism, which involves an A ddition of the N ucleophile, R ing O pening, and R ing C losure sequence. researchgate.net The remainder of the reaction was proposed to proceed through an addition-elimination (AE) mechanism, a pathway that is also likely for this compound. researchgate.net

DFT studies are also employed to investigate the regioselectivity of reactions, for example, in the amination of isoquinolinequinone derivatives. researchgate.net By calculating reactivity descriptors and analyzing non-covalent interactions, researchers can rationalize why a nucleophile attacks a specific position on the isoquinoline ring system. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. google.com Conformational analysis, a subset of molecular modeling, focuses on the different spatial arrangements (conformations) of a molecule and their relative energies. organicchemistrytutor.commsu.edu

For derivatives of this compound, particularly those with flexible side chains or those that form larger structures like biisoquinolines, conformational analysis is crucial. For example, in the case of 1,1'-biisoquinolines, which are formed by coupling two isoquinoline units, the molecule exhibits atropisomerism due to hindered rotation around the C1-C1' single bond. mdpi.com Theoretical studies using methods like molecular orbital molecular mechanics (MOMM) have been used to calculate the energy barriers for rotation around this bond. mdpi.com These calculations help determine the most stable conformation (e.g., anti vs. syn) and the likelihood of racemization. mdpi.com

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). innovareacademics.in This method is widely used in drug discovery to predict the binding affinity and mode of action of potential drug candidates. innovareacademics.injptcp.com

Derivatives of the isoquinoline scaffold are known to possess a wide range of biological activities. nih.gov Molecular docking studies have been performed on various isoquinoline derivatives to understand their potential as therapeutic agents. For instance, docking simulations have been used to investigate how 3-bromo isoquinoline derivatives bind to proteins involved in pain and inflammation pathways, helping to explain their observed analgesic and anti-inflammatory activities. jptcp.com The simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site, providing a rationale for the compound's biological function. jptcp.com

Compound Index

Advanced Spectroscopic Characterization and Optical Properties

Vibrational Spectroscopy (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the characteristic vibrational motions within a molecule. mgcub.ac.in Each bond and functional group has a unique set of vibrational frequencies, creating a molecular "fingerprint". mgcub.ac.in

The vibrational spectra of 1-bromoisoquinoline would be characterized by modes corresponding to the stretching and bending of C-H, C-C, C=C, and C=N bonds within the isoquinoline (B145761) ring system, as well as the C-Br stretching and bending vibrations. The positions of these bands provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The ¹H NMR spectrum of this compound would display signals corresponding to the different protons on the isoquinoline ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide detailed information about the connectivity and spatial relationships of the protons. While a detailed spectrum for this compound is not available in the search results, data for related compounds like 4-bromoisoquinoline (B23445) and its derivatives have been reported. rsc.orgresearchgate.net For example, the ¹H NMR spectrum of 4-bromoisoquinoline in CDCl₃ shows a singlet at 9.17 ppm, which is characteristic of the proton at position 1. rsc.org

The ¹³C NMR spectrum of this compound provides information on each unique carbon atom in the molecule. PubChem provides a reference to a ¹³C NMR spectrum for this compound from a 1980 publication in Organic Magnetic Resonance. nih.gov The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, with the carbon atom attached to the bromine atom expected to show a characteristic shift. Theoretical calculations using methods like the Gauge-Invariant Atomic Orbital (GIAO) method have been used to predict and help assign the ¹H and ¹³C NMR spectra of related compounds like 4-bromoisoquinoline. nih.gov

UV-Vis Spectroscopy and Photophysical Property Determination

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. lkouniv.ac.in These transitions typically involve the promotion of electrons from a Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO). lkouniv.ac.in

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* transitions within the aromatic isoquinoline ring system. The position and intensity of these bands are influenced by the electronic structure of the molecule. Studies on various isoquinoline derivatives have demonstrated that substitutions on the isoquinoline core can significantly affect their absorption and emission properties. nih.gov For instance, the introduction of different functional groups can lead to a shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or to shorter wavelengths (hypsochromic or blue shift). lkouniv.ac.in

The photophysical properties of a molecule, such as its fluorescence quantum yield and lifetime, can be determined from its UV-Vis absorption and emission spectra. While specific data for this compound is limited in the provided results, research on its derivatives highlights the potential for tuning these properties. For example, a dicationic 6-bromoisoquinoline (B29742) derivative exhibited absorbance peaks at 245 nm and 368 nm, with the latter showing a significant bathochromic shift to 420 nm upon encapsulation by cucurbit researchgate.neturil, indicating a charge-transfer effect. nankai.edu.cn

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's structure, including bond lengths and angles, can be generated. wikipedia.org

Although a specific crystal structure for this compound was not found in the search results, X-ray diffraction has been used to determine the structures of various isoquinoline derivatives. researchgate.netresearchgate.net For example, the crystal structure of a derivative of 4-fluoro-5-sulfonylisoquinoline has been determined, revealing details about its molecular conformation. researchgate.net This technique is crucial for unambiguously confirming the connectivity and stereochemistry of molecules. The process involves growing a suitable crystal, collecting diffraction data, and then using computational methods to solve and refine the structure. diamond.ac.uk

Fluorescent and Phosphorescent Properties of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise as fluorescent and phosphorescent materials. chemimpex.com

Fluorescent Properties:

The isoquinoline scaffold is a component of many fluorescent compounds. researchgate.net Research has shown that substitution at various positions on the isoquinoline ring can lead to derivatives with strong fluorescence. nih.gov For instance, some 3-substituted isoquinoline derivatives exhibit promising fluorescent properties. researchgate.net The fluorescence efficiency and the wavelength of maximum emission are highly dependent on the nature and position of the substituents on the isoquinoline core. d-nb.info Studies on 3-hydroxyisoquinolines have shown deep-blue fluorescence with emission maxima in the range of 395 to 446 nm. d-nb.info The introduction of a difluoroboranyl group into a dihydroisoquinoline core has led to a new family of fluorophores called boroisoquinolines, which exhibit efficient fluorescence in the 400-600 nm range with large Stokes shifts. nih.gov

Phosphorescent Properties:

Medicinal Chemistry and Biological Activity of 1 Bromoisoquinoline Derivatives

Derivatization for Pharmacological Investigations

1-Bromoisoquinoline is a key intermediate for generating diverse molecular libraries for pharmacological screening. The bromine atom at the electron-deficient C-1 position is susceptible to nucleophilic substitution and is amenable to various metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups and structural motifs, leading to the synthesis of novel compounds with modified electronic, steric, and lipophilic properties.

Common derivatization strategies include:

Heck Reactions: Commercially available 4-bromoisoquinoline (B23445) has been used in Heck reactions with acrylates to produce α,β-unsaturated esters. openmedicinalchemistryjournal.com These esters can be further modified, for example, through hydrogenation to saturated esters or amidation to form novel propanamides for cytotoxic evaluation. openmedicinalchemistryjournal.com

Copper-Catalyzed Coupling Reactions: The Goldberg-Ullmann-type coupling is another significant method used for derivatization. For instance, 3-bromoisoquinoline (B184082) has been coupled with various amides, such as azetidin-2-one (B1220530) and imidazolidin-2-one, in the presence of a copper(I) iodide catalyst to synthesize new isoquinoline (B145761) derivatives. researchgate.netmdpi.com These reactions are often performed in solvents like n-butanol or dioxane. researchgate.netmdpi.com

Suzuki Coupling: The Suzuki coupling reaction is employed to create carbon-carbon bonds, for example, in the synthesis of arylated 3-bromo isoquinoline derivatives, which have been investigated for their analgesic and anti-inflammatory properties. researchgate.netjptcp.com

Synthesis of Fused Systems: The isoquinoline core can be used to construct more complex heterocyclic systems. For example, derivatives have been used to create pyrroloisoquinolines, which have been evaluated for their cytotoxic properties. openmedicinalchemistryjournal.com

These synthetic strategies underscore the utility of bromo-substituted isoquinolines as foundational scaffolds for developing new chemical entities aimed at various biological targets.

Analgesic and Anti-inflammatory Properties

Derivatives of the isoquinoline nucleus have demonstrated significant potential as analgesic and anti-inflammatory agents. jpionline.orgresearchgate.net Research has shown that specific substitutions on the isoquinoline ring system can lead to compounds with potent activity, sometimes comparable or superior to established drugs.

A study on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides revealed potent anti-inflammatory and analgesic effects in vivo. nih.gov Two compounds from this series, 2a and 2n , exhibited particularly strong anti-inflammatory activity with inhibition rates of 95% and 92.7%, respectively, and a 100% analgesic effect in the models tested. nih.gov These effects were noted to be greater than or nearly equivalent to the standard drug, indomethacin. nih.gov Further in vitro investigation showed that these compounds were moderate and selective inhibitors of the COX-2 isozyme. nih.gov

In another study, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was found to have pronounced analgesic and anti-inflammatory effects. biomedpharmajournal.org At a dose of 0.5 mg/kg, this compound showed analgesic activity two times higher than metamizole (B1201355) sodium and acetylsalicylic acid and an anti-inflammatory effect 3.3 times greater than diclofenac (B195802) sodium. biomedpharmajournal.org

A series of synthesized 3-bromo isoquinoline derivatives were also evaluated for their potential as analgesic and anti-inflammatory agents, with studies suggesting they hold noteworthy activity in this area. researchgate.netjptcp.com Similarly, studies on novel quinazoline (B50416) derivatives, which share structural similarities, found that certain substitutions led to good activity against both pain and inflammation. japsonline.com

Table 1: Selected Isoquinoline Derivatives with Analgesic and Anti-inflammatory Activity An interactive data table. Users can sort and filter the data.

| Compound | Type of Activity | Key Findings | Reference |

|---|---|---|---|

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides (2a, 2n) | Anti-inflammatory, Analgesic | Showed >92% anti-inflammatory activity and 100% analgesic effect. Moderate and selective COX-2 inhibitors. | nih.gov |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Anti-inflammatory, Analgesic | At 0.5 mg/kg, showed analgesic activity 2x higher than metamizole and anti-inflammatory effect 3.3x greater than diclofenac sodium. | biomedpharmajournal.org |

| 3-Bromo isoquinoline derivatives | Analgesic, Anti-inflammatory | Proposed to hold noteworthy analgesic and anti-inflammatory activity. | jptcp.com |

Anticancer and Antiproliferative Activities

The isoquinoline scaffold is a key component in a variety of compounds investigated for their anticancer and antiproliferative effects. jpionline.org Derivatization of the isoquinoline core has led to the discovery of potent agents active against a range of human cancer cell lines.

For instance, C4-substituted isoquinolines, synthesized from 4-bromoisoquinoline via Heck reactions, were evaluated for their in vitro cytotoxicity. openmedicinalchemistryjournal.com While many of the saturated amide derivatives were inactive, the unsaturated analogues 6b and 6c showed activity against the human non-small cell lung cancer cell line NSCLC-N16-L16, with IC50 values of 44.0 µM and 35.6 µM, respectively. openmedicinalchemistryjournal.com

In another study, phenylaminoisoquinolinequinones were synthesized and tested for their antiproliferative activity against human-tumor-derived cancer cell lines. researchgate.net The position of the phenylamino (B1219803) group on the quinone nucleus was found to be critical for activity. Compounds 3b , 4b , 7b , and 5a were identified as having the highest antiproliferative activities in this series. researchgate.net

Research into quinoline (B57606) derivatives, which are structurally related to isoquinolines, has also yielded promising results. A study on substituted quinoline derivatives found that 6-Bromo-5-nitroquinoline (4) and 6,8-diphenylquinoline (13) demonstrated the greatest antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines when compared to the reference drug 5-fluorouracil. nih.gov Specifically, 6-Bromo-5-nitroquinoline was noted for its potential to induce cancer cell death via apoptosis. nih.gov

Table 2: Selected Isoquinoline and Quinoline Derivatives with Anticancer Activity An interactive data table. Users can sort and filter the data.

| Compound/Derivative Class | Cell Line(s) | Activity/Potency | Reference |

|---|---|---|---|

| C4-Substituted Isoquinolines (6b, 6c) | NSCLC-N16-L16 | IC50 values of 44.0 µM and 35.6 µM | openmedicinalchemistryjournal.com |

| Phenylaminoisoquinolinequinones (3b, 4b, 7b, 5a) | Human tumor-derived cancer cell lines | Exhibited the highest antiproliferative activities in the series. | researchgate.net |

| 6-Bromo-5-nitroquinoline (4) | C6, HeLa, HT29 | Showed high antiproliferative activity, comparable to 5-fluorouracil, and induced apoptosis. | nih.gov |

Other Bioactivities (e.g., Antipyretic, Antihypertensive, Antimicrobial)

Beyond their well-documented analgesic, anti-inflammatory, and anticancer properties, isoquinoline derivatives have been explored for a range of other biological activities. jpionline.orgresearchgate.net

Antipyretic Activity: A series of isoquinoline derivatives were designed and evaluated for their analgesic, anti-inflammatory, and antipyretic activities. jpionline.org The study suggested that these derivatives possess significant inhibitory effects on cyclooxygenase enzymes, which are key targets for antipyretic drugs. jpionline.org

Antihypertensive Activity: The isoquinoline framework is present in compounds with antihypertensive properties. researchgate.net For example, a quinoline-appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), was shown to have a considerable antihypertensive effect through the inhibition of the Angiotensin-Converting Enzyme (ACE). rsc.org The development of pyrimidine (B1678525) derivatives has also been pursued for antihypertensive effects, with some compounds showing a significant decrease in mean arterial blood pressure. researchgate.net

Antimicrobial Activity: Isoquinoline derivatives have been investigated for their potential as antimicrobial agents. researchgate.net Certain quinazoline derivatives, for instance, showed good activity against various microbes. japsonline.com Studies have also demonstrated that substitutions at the C-1 and C-2 positions of the isoquinoline ring can result in prominent antimicrobial activity and may enhance selectivity for specific microbial targets. jpionline.org Analog peptides of Hp1404, designed to have an amphipathic α-helical structure, were active against both gram-positive and gram-negative bacteria, including multidrug-resistant Acinetobacter baumannii. semanticscholar.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the isoquinoline scaffold by identifying the chemical features responsible for biological activity. nuph.edu.ua

For anticancer activity , SAR studies on phenylaminoisoquinolinequinones revealed that the location and electron-donating capacity of the substituted phenylamino group on the quinone nucleus led to remarkable differences in antiproliferative activity. researchgate.net In a series of C4-substituted isoquinolines, unsaturated side chains were found to be more potent than their saturated counterparts against the NSCLC-N16-L16 cancer cell line. openmedicinalchemistryjournal.com For 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives, the presence of a hydroxyl group at the meta-position of the phenyl ring was found to be potentially crucial for antiproliferative activity against neuroendocrine prostate cancer cells. mdpi.com

In the context of analgesic and anti-inflammatory activities , SAR studies of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides indicated that specific substitutions on the carboxamide nitrogen were key to their high in vivo efficacy. nih.gov For a series of pyrazoline derivatives, it was observed that substituting the R group with p-nitro, p-methoxy, and p-chloro aryl groups resulted in promising analgesic activity. bioline.org.br

Regarding antimicrobial activity , SAR analysis suggests that substitutions at both the C-1 and C-2 positions of the isoquinoline ring are important for enhancing antimicrobial effects and selectivity. jpionline.org

For antitubercular activity, SAR studies on 5,8-disubstituted tetrahydroisoquinolines showed a general trend of improved potency with higher lipophilicity. nih.gov While large substituents at the 5-position were well-tolerated, the nature of the linker at the 7-position was critical, with –CH2– or –CONH– linkers being more effective than –CO– or –COCH2– linkers. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromoisoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of isoquinoline derivatives using reagents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions. Key variables include temperature (e.g., 0–25°C), solvent polarity (e.g., DCM vs. THF), and catalyst presence (e.g., Lewis acids). For purity, column chromatography with silica gel (hexane/EtOAc gradients) is standard. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of isoquinoline to brominating agent). Characterize intermediates using NMR (¹H/¹³C) and GC-MS to confirm regioselectivity .

Q. How can researchers validate the structural identity of this compound when spectral data conflicts with literature?

- Methodological Answer : Cross-validate using orthogonal techniques:

Compare experimental NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) with computational predictions (DFT-based NMR simulations).

Analyze high-resolution mass spectrometry (HRMS) for exact mass matching (theoretical m/z for C₉H₆BrN: 208.9684).

Replicate synthesis under literature conditions to isolate procedural discrepancies.

Contradictions may arise from solvent impurities or isomer formation; systematic variable isolation (e.g., solvent, temperature) is critical .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig reactions often stem from:

- Ligand effects : Bulky ligands (e.g., XPhos) may suppress β-hydride elimination in palladium-catalyzed systems.

- Substrate activation : Pre-activation via lithiation (e.g., LDA at −78°C) can enhance electrophilicity.

- Additive screening : Include silver salts (Ag₂CO₃) to stabilize reactive intermediates.

Design a factorial experiment varying ligands, bases, and additives, with kinetic monitoring (e.g., in situ IR) to identify rate-determining steps .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate:

Electrostatic potential maps to identify electron-deficient positions.

Transition state energies for possible pathways (e.g., C-1 vs. C-3 substitution).

Solvent effects via implicit models (e.g., PCM for DMF).

Validate predictions with kinetic isotope effect (KIE) studies and Hammett plots. Discrepancies between theory and experiment may indicate overlooked steric effects or solvent coordination .

Q. What experimental designs minimize byproduct formation during functionalization of this compound?

- Methodological Answer : Employ DoE (Design of Experiments) principles:

- Factors : Catalyst loading, temperature, solvent dielectric constant.

- Response variables : Yield, byproduct ratio (HPLC quantification).

Use a central composite design to model interactions and identify robust conditions. For example, reduced Pd catalyst (2 mol%) in DMAc at 80°C may suppress homocoupling. Include control reactions with deuterated analogs to trace hydrogen abstraction pathways .

Data Analysis & Interpretation

Q. How should researchers address conflicting catalytic activity data for this compound-derived metal complexes?

- Methodological Answer :

Reproducibility checks : Replicate experiments with identical reagents (same batch numbers).

Microscopy/Spectroscopy : Use TEM/XPS to confirm metal nanoparticle size and oxidation states.

Statistical rigor : Apply Grubbs’ test for outlier removal and report confidence intervals (95% CI).

Contradictions may arise from trace moisture or ligand decomposition; include stability studies (TGA/DSC) for catalysts .

Q. What frameworks guide hypothesis-driven research on this compound’s biological targets?

- Methodological Answer : Use the PICO framework to structure inquiries:

- Population : Specific enzyme classes (e.g., kinases).

- Intervention : this compound derivatives with varied substituents.

- Comparison : Known inhibitors (e.g., staurosporine).

- Outcome : IC₅₀ values from fluorescence polarization assays.

Combine with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize targets .

Ethical & Reporting Standards

Q. How to ensure reproducibility in synthetic procedures for this compound derivatives?

- Methodological Answer :

- Documentation : Report exact grades of solvents, catalysts, and purification methods (e.g., HPLC vs. recrystallization).

- Data deposition : Share raw NMR/MS files in repositories like Zenodo.

- Negative results : Publish unsuccessful routes (e.g., failed cross-couplings) to avoid redundant efforts.

Follow RSC guidelines for experimental detail granularity .

Q. What are the best practices for integrating contradictory findings into a review article on halogenated isoquinolines?

- Methodological Answer :

Categorize contradictions by source (methodological, analytical, or contextual).

Meta-analysis : Use forest plots to visualize effect size heterogeneity.

Expert consultation : Conduct Delphi surveys to weight evidence.

Highlight gaps using PRISMA diagrams and propose validation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.